

Application Notes and Protocols for ONT-993

Drug-Drug Interaction Studies

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Compound of Interest

Compound Name: ONT-993

Cat. No.: B8770055

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting drug-drug interaction (DDI) studies for **ONT-993**, the primary active metabolite of tucatinib. The protocols outlined below are based on current regulatory expectations and scientific best practices for evaluating the DDI potential of a significant metabolite.

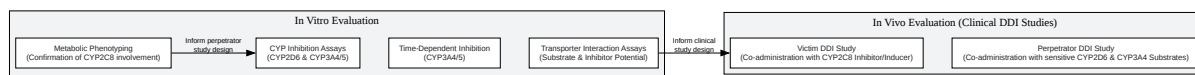
Introduction to **ONT-993** and its DDI Potential

ONT-993 is the major circulating metabolite of tucatinib, a tyrosine kinase inhibitor.^{[1][2][3]} In humans, tucatinib is metabolized predominantly by cytochrome P450 (CYP) 2C8 to form **ONT-993**.^{[1][4]} While **ONT-993**'s pharmacological activity is less than that of tucatinib, its significant exposure necessitates a thorough evaluation of its DDI potential.

Preclinical data indicates that **ONT-993** has the potential to be a perpetrator of drug interactions through the inhibition of key drug-metabolizing enzymes. Specifically, **ONT-993** is an inhibitor of CYP2D6 ($IC_{50} = 7.9 \mu M$) and a metabolism-dependent inactivator of CYP3A ($KI = 1.6 \mu M$). Given that **ONT-993**'s formation is dependent on CYP2C8, it also has the potential to be a victim of DDI when co-administered with strong inhibitors or inducers of this enzyme.

The following protocols are designed to definitively characterize the DDI profile of **ONT-993**, providing critical data for risk assessment and informing clinical use.

Experimental Workflow for ONT-993 DDI Studies



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Caption: High-level workflow for investigating the drug-drug interaction potential of **ONT-993**.

In Vitro Drug-Drug Interaction Study Protocols

Protocol 1: Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ONT-993** against major human CYP isoforms, with a focus on CYP2D6 and CYP3A4/5.

Methodology:

- System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
- Substrates: Use isoform-specific probe substrates at concentrations approximate to their Michaelis-Menten constant (K_m).
- Incubation:
 - Pre-incubate a series of **ONT-993** concentrations with HLM or recombinant enzymes and a NADPH-generating system.
 - Initiate the reaction by adding the probe substrate.
 - Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
- Analysis:

- Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the rate of metabolite formation at each **ONT-993** concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable sigmoidal inhibition model.

Data Presentation:

CYP Isoform	Probe Substrate	IC ₅₀ (μM) of ONT-993	Positive Control Inhibitor	IC ₅₀ (μM) of Positive Control
CYP1A2	Phenacetin	Fluvoxamine		
CYP2B6	Bupropion	Ticlopidine		
CYP2C8	Amodiaquine	Gemfibrozil		
CYP2C9	Diclofenac	Sulfaphenazole		
CYP2C19	S-Mephenytoin	Omeprazole		
CYP2D6	Dextromethorphan	Quinidine		
CYP3A4/5	Midazolam	Ketoconazole		
CYP3A4/5	Testosterone	Ketoconazole		

Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4/5

Objective: To evaluate the potential of **ONT-993** to cause mechanism-based or time-dependent inhibition of CYP3A4/5.

Methodology:

- System: Human liver microsomes.

- Procedure:
 - Pre-incubate HLM with various concentrations of **ONT-993** and a NADPH-generating system for different time points (e.g., 0, 5, 15, 30 minutes).
 - Following the pre-incubation, dilute the mixture to minimize the contribution of reversible inhibition and add a CYP3A4/5 probe substrate (e.g., midazolam).
 - Incubate for a short period to measure the remaining enzyme activity.
- Analysis:
 - Quantify the metabolite formation using LC-MS/MS.
- Data Analysis:
 - Determine the inactivation rate constant (k_{inact}) and the inhibition constant (K_{I}) by non-linear regression analysis of the initial rates of inactivation versus inhibitor concentration.

Data Presentation:

Parameter	Value
k_{inact} (min ⁻¹)	
K_{I} (μM)	
$k_{\text{inact}} / K_{\text{I}}$ (mL/min/μmol)	

Protocol 3: Transporter Interaction Assays

Objective: To assess whether **ONT-993** is a substrate or inhibitor of key uptake and efflux transporters.

Methodology:

- Systems:

- Substrate Assessment: Use cell lines overexpressing specific transporters (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2, P-gp, BCRP).
- Inhibition Assessment: Use the same transporter-expressing cell lines or membrane vesicles.
- Procedure (Substrate Assessment):
 - Incubate the cells with **ONT-993** in the presence and absence of known potent inhibitors of the respective transporters.
 - Measure the intracellular concentration of **ONT-993** over time.
- Procedure (Inhibition Assessment):
 - Incubate the cells or vesicles with a known probe substrate for the transporter in the presence of varying concentrations of **ONT-993**.
 - Measure the uptake or efflux of the probe substrate.
- Analysis: Quantify **ONT-993** and probe substrates using LC-MS/MS.
- Data Analysis:
 - Substrate: A significant increase in intracellular **ONT-993** in the presence of an inhibitor suggests it is a substrate.
 - Inhibitor: Determine the IC₅₀ value for the inhibition of probe substrate transport.

Data Presentation:

Substrate Assessment:

Transporter	Known Inhibitor	Fold-change in ONT-993 uptake	Conclusion (Substrate/Non-substrate)
OATP1B1	Rifampicin		
OATP1B3	Rifampicin		
P-gp	Verapamil		
BCRP	Ko143		

Inhibition Assessment:

Transporter	Probe Substrate	IC50 (µM) of ONT-993
OATP1B1	Estradiol-17β-glucuronide	
OATP1B3	Estradiol-17β-glucuronide	
P-gp	Digoxin	
BCRP	Prazosin	

In Vivo Clinical Drug-Drug Interaction Study Designs

Protocol 4: Victim DDI Study with a CYP2C8 Inhibitor

Objective: To evaluate the effect of a strong CYP2C8 inhibitor on the pharmacokinetics of tucatinib and the formation of **ONT-993**.

Study Design:

- Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
- Period 1: Administer a single oral dose of tucatinib.
- Period 2: Administer a strong CYP2C8 inhibitor (e.g., gemfibrozil) to steady state, then co-administer a single oral dose of tucatinib.

- Pharmacokinetic Sampling: Collect serial blood samples over a specified period after each tucatinib dose to characterize the full pharmacokinetic profile of both tucatinib and **ONT-993**.

Data Presentation:

Pharmacokinetic Parameter	Tucatinib Alone (Mean \pm SD)	Tucatinib + CYP2C8 Inhibitor (Mean \pm SD)	Geometric Mean Ratio (90% CI)
Tucatinib			
AUC _{0-inf} (ng·h/mL)			
C _{max} (ng/mL)			
t _{1/2} (h)			
ONT-993			
AUC _{0-inf} (ng·h/mL)			
C _{max} (ng/mL)			
Metabolite to Parent Ratio (AUC)			

Protocol 5: Perpetrator DDI Study with Sensitive CYP2D6 and CYP3A Substrates

Objective: To assess the effect of steady-state tucatinib (and thereby **ONT-993**) on the pharmacokinetics of sensitive substrates of CYP2D6 and CYP3A.

Study Design:

- Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
- Period 1: Administer a single oral dose of a sensitive CYP2D6 substrate (e.g., dextromethorphan) and a sensitive CYP3A substrate (e.g., midazolam).

- Period 2: Administer tucatinib to steady state, then co-administer single oral doses of the CYP2D6 and CYP3A substrates.
- Pharmacokinetic Sampling: Collect serial blood samples after each substrate administration to characterize their pharmacokinetic profiles.

Data Presentation:

Effect on CYP2D6 Substrate (e.g., Dextromethorphan):

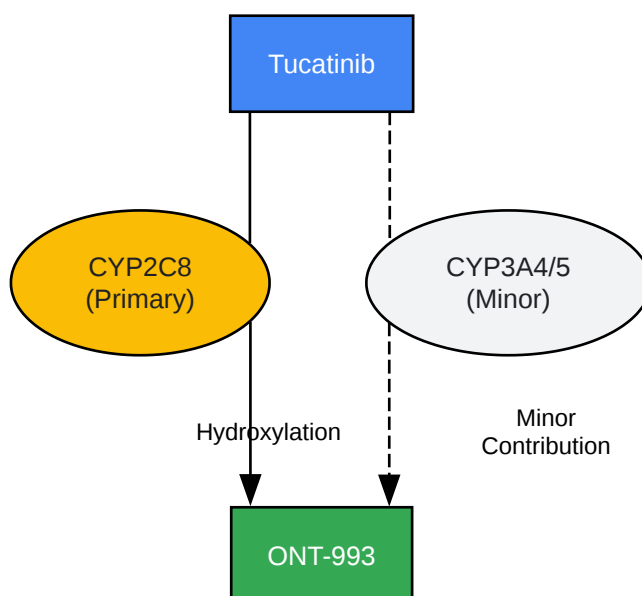
Pharmacokinetic Parameter	Substrate Alone (Mean \pm SD)	Substrate + Tucatinib (Mean \pm SD)	Geometric Mean Ratio (90% CI)
AUC _{0-inf} (ng·h/mL)			
C _{max} (ng/mL)			

Effect on CYP3A Substrate (e.g., Midazolam):

Pharmacokinetic Parameter	Substrate Alone (Mean \pm SD)	Substrate + Tucatinib (Mean \pm SD)	Geometric Mean Ratio (90% CI)
AUC _{0-inf} (ng·h/mL)			
C _{max} (ng/mL)			

Signaling and Metabolic Pathways

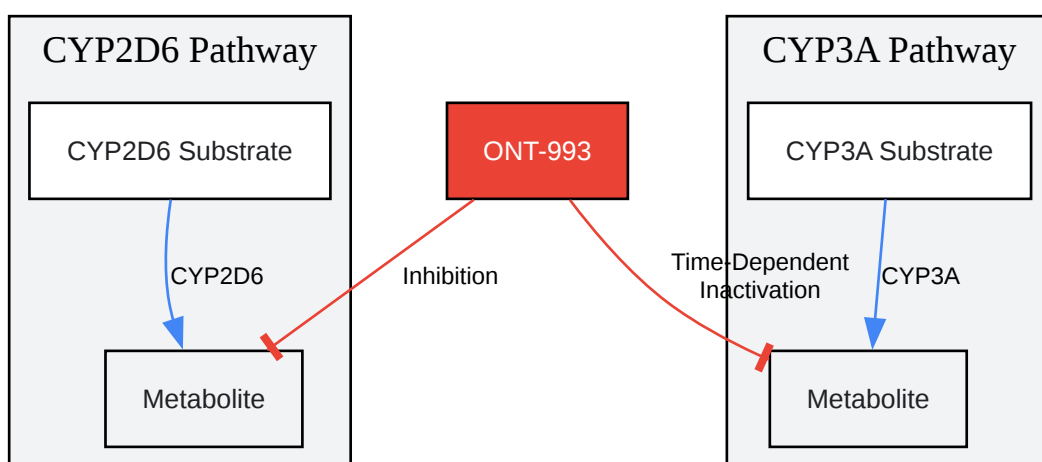
Metabolic Pathway of Tucatinib to ONT-993



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Caption: Primary metabolic pathway of tucatinib to its major metabolite, **ONT-993**.

ONT-993 as a Perpetrator of Drug-Drug Interactions



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